1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-nociceptive, and anti-cancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone involves several steps. One common method includes the reaction of 4-methylpiperazine with 2-(2-bromoethoxy)benzene under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-nociceptive effects.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This can lead to anti-inflammatory and anti-nociceptive effects by reducing the production of pro-inflammatory cytokines and inhibiting pain pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
- (Z)-2-[2-(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide
- 2-(4-Methylpiperazin-1-yl)cyclopentanol
Uniqueness
1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is unique due to its combination of a piperazine derivative with oxalic acid, which enhances its potential biological activities and applications. The presence of the ethoxy group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties .
Properties
IUPAC Name |
1-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-13(18)14-5-3-4-6-15(14)19-12-11-17-9-7-16(2)8-10-17;3-1(4)2(5)6/h3-6H,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIGXKOJVONPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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